molecular formula C17H19N3O B14282451 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide CAS No. 137100-12-0

4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide

Cat. No.: B14282451
CAS No.: 137100-12-0
M. Wt: 281.35 g/mol
InChI Key: AZOLRRGFJBDMTG-UHFFFAOYSA-N
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Description

4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide is an organic compound belonging to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. The compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C16H18N2O, and it has a molecular weight of 254.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N-propylbenzamide under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process. It also interacts with proteins, inhibiting their function. The diazenyl group plays a crucial role in these interactions, facilitating the binding to molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide stands out due to its specific structural features, such as the propyl group attached to the benzamide moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

CAS No.

137100-12-0

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-[(4-methylphenyl)diazenyl]-N-propylbenzamide

InChI

InChI=1S/C17H19N3O/c1-3-12-18-17(21)14-6-10-16(11-7-14)20-19-15-8-4-13(2)5-9-15/h4-11H,3,12H2,1-2H3,(H,18,21)

InChI Key

AZOLRRGFJBDMTG-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C

Origin of Product

United States

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